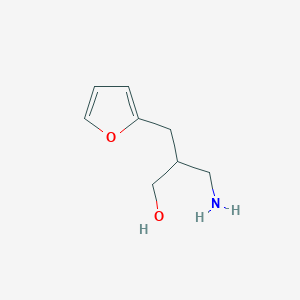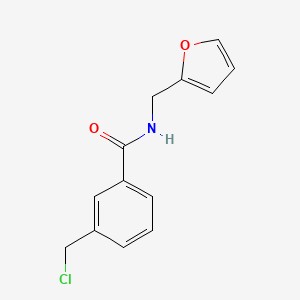
1-Amino-3-(cyclopropylmethoxy)propan-2-ol
Vue d'ensemble
Description
1-Amino-3-(cyclopropylmethoxy)propan-2-ol is an organic compound with the molecular formula C7H15NO2 . It has a molecular weight of 145.20 . This compound is also known as beloranib.
Molecular Structure Analysis
The molecular structure of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol consists of a cyclopropyl group attached to a methoxy group, which is further connected to a propan-2-ol group with an amino group .Physical And Chemical Properties Analysis
1-Amino-3-(cyclopropylmethoxy)propan-2-ol has a molecular weight of 145.20 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique
Medicine: Potential Therapeutic Agent Synthesis
1-Amino-3-(cyclopropylmethoxy)propan-2-ol: may serve as a precursor in the synthesis of therapeutic agents. Its structure suggests potential utility in the creation of compounds with central nervous system activity due to the presence of an amino alcohol . This could lead to the development of new medications for treating neurological disorders.
Agriculture: Pesticide Formulation
In agriculture, this compound could be explored for its use in pesticide formulations. The cyclopropyl group might confer a degree of resistance to enzymatic degradation, potentially leading to more effective pest control solutions .
Material Science: Polymer Synthesis
The compound’s functionality suggests applications in material science, particularly in polymer synthesis. The presence of both amino and alcohol groups could facilitate cross-linking reactions, leading to novel polymeric materials with unique properties .
Environmental Science: Pollution Remediation
1-Amino-3-(cyclopropylmethoxy)propan-2-ol: might be researched for environmental applications, such as in the remediation of pollutants. Its chemical structure could be modified to interact with specific contaminants, aiding in their breakdown or removal .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound could be used in enzyme inhibition studies. Its structure allows for potential interactions with active sites of enzymes, which could provide insights into enzyme function and aid in the design of inhibitors .
Pharmacology: Drug Discovery
Finally, in pharmacology, 1-Amino-3-(cyclopropylmethoxy)propan-2-ol could be a valuable scaffold for drug discovery. Its molecular framework could be the basis for the development of new pharmacological agents, with the potential for modification to target various biological pathways .
Safety and Hazards
Propriétés
IUPAC Name |
1-amino-3-(cyclopropylmethoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-3-7(9)5-10-4-6-1-2-6/h6-7,9H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNLELVAINVYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



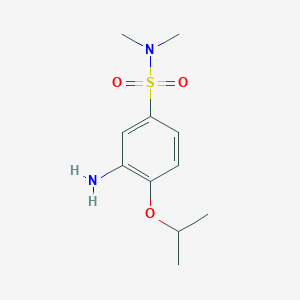

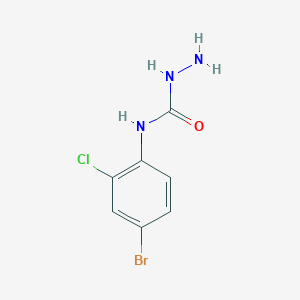
![4-[4-(Chloromethyl)benzoyl]morpholine](/img/structure/B1523140.png)
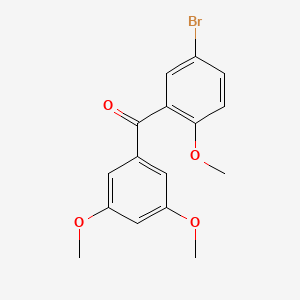

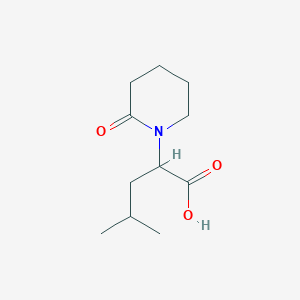
![4-[2-(Piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1523148.png)
